4-(4-FORMYLPHENYL)NICOTINIC ACID
Description
4-(4-Formylphenyl)nicotinic acid is an aromatic carboxylic acid featuring a nicotinic acid core substituted at the 4-position with a 4-formylphenyl group. This compound is structurally characterized by the presence of both a formyl (-CHO) and a carboxylic acid (-COOH) functional group, which confer unique physicochemical and electronic properties. Its molecular formula is C₁₃H₉NO₃, with a molecular weight of 227.22 g/mol .
The synthesis of this compound typically involves condensation reactions, such as those described in the preparation of 4-formylphenyl-substituted quinoline derivatives, where formylphenyl groups are introduced via reactions with aldehydes under basic conditions . Applications span optoelectronics (e.g., solar cells) and materials science, where its electron-withdrawing formyl group enhances charge transport properties .
Properties
IUPAC Name |
4-(4-formylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)11-5-6-14-7-12(11)13(16)17/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRXQCVQBADXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692436 | |
| Record name | 4-(4-Formylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-65-3 | |
| Record name | 4-(4-Formylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-formylphenyl)nicotinic acid typically involves the formylation of a phenyl-substituted nicotinic acid derivative. One common method includes the reaction of 4-bromophenyl nicotinic acid with a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This process, however, generates nitrous oxide as a by-product, which poses environmental challenges . Therefore, greener methods are being explored to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Formylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 4-(4-Carboxyphenyl)nicotinic acid.
Reduction: 4-(4-Hydroxyphenyl)nicotinic acid.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
4-(4-Formylphenyl)nicotinic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-formylphenyl)nicotinic acid involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the nicotinic acid moiety can modulate lipid metabolism and other cellular processes .
Comparison with Similar Compounds
Key Differences :
- Substituent Position: The 4- vs. 5-substitution on the nicotinic acid ring alters electronic distribution. For example, 4-substitution may enhance conjugation with the carboxylic acid group, affecting redox potentials in solar cell applications .
- Functional Groups: The addition of an amino group in 2-amino-5-(4-formylphenyl)nicotinic acid introduces hydrogen-bonding capacity, which could influence solubility and crystallinity compared to the non-amino analogs .
Physicochemical and Thermal Properties
Table 2: Thermal and Spectroscopic Data
Insights :
- Thermal Stability : The standalone compound exhibits lower thermal stability (<300°C) compared to formylphenyl-integrated covalent organic frameworks (COFs), which retain structure up to 500–600°C due to robust boron-oxygen bonds .
- Optoelectronic Behavior : Azomethines with formylphenyl groups show broader absorption (380–420 nm) and emission (480–520 nm) ranges than this compound, attributed to extended π-conjugation in triphenylamine cores .
Application-Specific Comparisons
Pharmaceutical Impurities
Compounds like (2RS)-2-(4-Formylphenyl)-propanoic acid (CAS 43153-07-7) are monitored as impurities in drug manufacturing. Unlike this compound, these propanoic acid derivatives lack the aromatic nicotinic acid ring, reducing their electron-deficient character and limiting use in optoelectronics .
Optoelectronic Materials
In bulk heterojunction solar cells, this compound’s formyl group enhances electron affinity, improving charge separation efficiency. However, triphenylamine-based azomethines outperform it in device efficiency (e.g., 5–7% PCE) due to higher hole mobility .
Porous Materials
COFs incorporating formylphenyl linkers (e.g., COF-5) achieve surface areas up to 1590 m²/g, far exceeding standalone this compound. This highlights the role of framework topology in enhancing porosity .
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